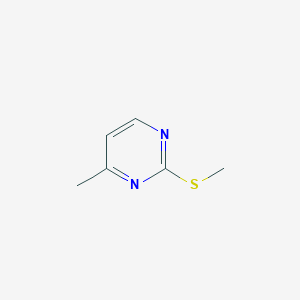

4-甲基-2-(甲硫基)嘧啶

概述

描述

4-Methyl-2-(methylthio)pyrimidine, also known as 4-Methyl-2-(methylthio)pyrimidine, is a useful research compound. Its molecular formula is C₆H₈N₂S and its molecular weight is 140.21 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methyl-2-(methylthio)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物的合成

4-甲基-2-(甲硫基)嘧啶: 是合成各种杂环化合物的重要前体。 它与不同试剂的反应性允许构建复杂的分子,这些分子在药物研究中具有重要意义,特别是在开发具有抗病毒、抗癌和抗菌特性的药物方面 .

药物化学

该化合物的衍生物已被探索其药理学潜力。 研究表明,嘧啶环的修饰可以导致具有神经保护和抗炎活性的化合物,这可能有利于治疗神经退行性疾病和其他炎症性疾病 .

作用机制

Target of Action

It’s known that the compound can cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It’s known that pyrimidine derivatives can have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Methyl-2-(methylthio)pyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives can potentially influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

The compound is known to cause irritation to the eyes, skin, and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2-(methylthio)pyrimidine. For instance, exposure to moist air or water can potentially affect the compound .

安全和危害

“4-Methyl-2-(methylthio)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .

未来方向

While the specific future directions for “4-Methyl-2-(methylthio)pyrimidine” are not explicitly mentioned in the search results, pyrimidine derivatives are being studied for their potential pharmacological effects . This suggests that “4-Methyl-2-(methylthio)pyrimidine” could also be a subject of future research in this area.

Relevant Papers

Several papers were found during the search that discuss “4-Methyl-2-(methylthio)pyrimidine” and its properties . These papers provide more detailed information about the compound and its uses.

属性

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERVHYBSTYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356302 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-63-9 | |

| Record name | 4-Methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for fungicides derived from 4-Methyl-2-(methylthio)pyrimidine?

A1: Research suggests that these fungicides target the succinate dehydrogenase (SDH) enzyme in fungi. [, ] Specifically, they act as SDH inhibitors, disrupting the fungal respiratory chain and ultimately leading to energy depletion and cell death. Molecular docking studies have shown that these compounds form strong interactions with the active site of SDH, including hydrogen bonds and cation-π interactions. [] For example, one study highlighted compound N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methyl-thio)pyrimidine-5-carboxamide exhibiting strong binding affinity to SDH through four hydrogen bonds and a cation-π interaction. []

Q2: How does modifying the structure of 4-Methyl-2-(methylthio)pyrimidine derivatives affect their fungicidal activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how structural changes impact biological activity. Research indicates that introducing specific substituents on the pyrimidine ring or attaching various carbamate moieties can significantly influence the fungicidal activity of these compounds. [, ] For instance, one study found that incorporating a trifluoromethyl group at a specific position on the phenyl ring of a carbamate derivative led to enhanced inhibitory activity against Sclerotinia sclerotiorum. [] This highlights the importance of systematic structural modifications in optimizing the fungicidal potency of these derivatives.

Q3: What analytical techniques are commonly employed to characterize and study 4-Methyl-2-(methylthio)pyrimidine derivatives?

A3: Researchers utilize a combination of techniques to characterize and analyze these compounds. Common methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of synthesized compounds. [, ]

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. []

- High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, confirming the molecular formula of the compounds. []

- Molecular Docking Studies: Computational methods like molecular docking are employed to simulate and analyze the interactions between these compounds and their target proteins, like SDH. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)